

Comparative Crystallographic Analysis of 2-Chloro-N,N-diphenylacetamide and Structural Analogs

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Compound of Interest

Compound Name: 2-Chloro-N,N-diphenylacetamide

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A detailed guide for researchers, scientists, and drug development professionals on the single-crystal X-ray diffraction data of **2-Chloro-N,N-diphenylacetamide** and a comparative analysis with its structural analogs. This guide provides a comprehensive overview of their crystallographic parameters, experimental protocols, and a visual representation of the experimental workflow.

Introduction

2-Chloro-N,N-diphenylacetamide is a chemical intermediate of interest in synthetic and medicinal chemistry. Understanding its three-dimensional structure through X-ray crystallography is crucial for predicting its reactivity, intermolecular interactions, and potential biological activity. This guide presents the crystallographic data for **2-Chloro-N,N-diphenylacetamide** and compares it with three structurally related compounds: the parent compound N,N-diphenylacetamide, the bromo-analog 2-Bromo-N,N-diphenylacetamide, and the N-monophenyl analog 2-Chloro-N-phenylacetamide. This comparative approach allows for an in-depth understanding of how substitutions on the acetamide group and the nitrogen atom influence the crystal packing and molecular conformation.

Comparative Crystallographic Data

The following tables summarize the key crystallographic parameters for **2-Chloro-N,N-diphenylacetamide** and its selected analogs. These tables facilitate a direct comparison of

their unit cell dimensions, space groups, and refinement statistics.

Table 1: Crystallographic Data and Structure Refinement for **2-Chloro-N,N-diphenylacetamide** and Analogs

Parameter	2-Chloro-N,N-diphenylacetamide[1]	N,N-Diphenylacetamide	2-Bromo-N,N-diphenylacetamide	2-Chloro-N-phenylacetamide
Formula	C ₁₄ H ₁₂ ClNO	C ₁₄ H ₁₃ NO	C ₁₄ H ₁₂ BrNO	C ₈ H ₈ ClNO
Molar Mass (g/mol)	245.70	211.26	290.16	169.61
Crystal System	Orthorhombic	Orthorhombic	Monoclinic	Monoclinic
Space Group	P2 ₁ 2 ₁ 2 ₁	Pna2 ₁	P2 ₁ /n	Cc
a (Å)	6.4350 (13)	9.1034 (5)	9.398	5.0623 (15)
b (Å)	12.799 (3)	10.552 (6)	13.898	18.361 (6)
c (Å)	14.944 (3)	11.769 (8)	10.247	9.043 (3)
α (°)	90	90	90	90
β (°)	90	90	112.460	102.13 (3)
γ (°)	90	90	90	90
Volume (Å ³)	1230.8 (5)	1131.1 (12)	1234.6	821.5 (5)
Z	4	4	4	4
Temperature (K)	293	296 (2)	Not Reported	297
R-factor (R ₁)	0.045	0.060	0.0879	0.037
wR-factor (wR ₂)	0.112	0.1505	Not Reported	0.086

Data for N,N-diphenylacetamide corresponds to the closely related N,2-diphenylacetamide as a proxy, for which full crystallographic data was available.[2]

Experimental Protocols

The determination of the crystal structures presented in this guide follows a standardized workflow for single-crystal X-ray diffraction of small organic molecules. The general steps are outlined below.

Crystal Growth

Single crystals of suitable quality for X-ray diffraction are typically grown from a saturated solution of the compound. Common methods include:

- **Slow Evaporation:** The compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly over several days, leading to the formation of crystals.
- **Vapor Diffusion:** A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the second solvent slowly diffuses into the first, reducing the solubility of the compound and inducing crystallization.
- **Cooling:** A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

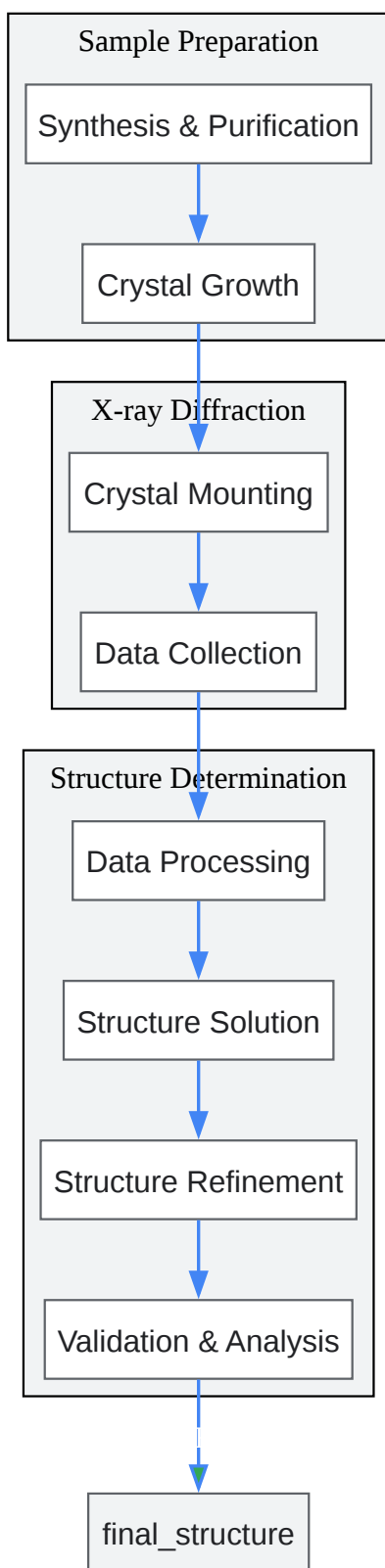
Data Collection

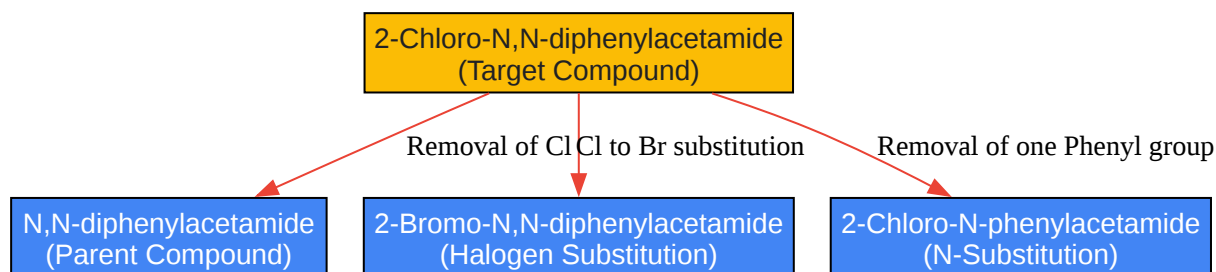
A suitable single crystal is mounted on a goniometer head. The data collection is performed on a diffractometer equipped with a radiation source (e.g., Mo K α or Cu K α) and a detector. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded at various orientations.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is then refined using least-squares methods to improve the fit between the calculated and observed diffraction data.

The following diagram illustrates the general workflow for single-crystal X-ray crystallography.





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